molecular formula C25H22N4O3S B13973459 (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate

(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate

Cat. No.: B13973459
M. Wt: 458.5 g/mol
InChI Key: ASIJNKHQTPQFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate is a complex organic compound that features a pyridine ring, a thiophene ring, and a benzylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved through the alkylation of pyridine with an appropriate alkyl halide.

    Synthesis of the 2-amino-5-(thiophen-2-yl)phenylcarbamoyl Intermediate: This involves the nitration of thiophene followed by reduction to form the amino group, and subsequent coupling with a phenylcarbamoyl chloride.

    Coupling Reaction: The final step involves the coupling of the pyridin-3-ylmethyl intermediate with the 2-amino-5-(thiophen-2-yl)phenylcarbamoyl intermediate under suitable conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its structural features, it may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Industry

Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Pyridin-2-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate
  • (Pyridin-4-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate
  • (Pyridin-3-yl)methyl 4-(2-amino-5-(furan-2-yl)phenylcarbamoyl)benzylcarbamate

Uniqueness

The unique combination of the pyridine, thiophene, and benzylcarbamate moieties in (Pyridin-3-yl)methyl 4-(2-amino-5-(thiophen-2-yl)phenylcarbamoyl)benzylcarbamate may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-amino-5-thiophen-2-ylphenyl)carbamoyl]phenyl]methyl]carbamate

InChI

InChI=1S/C25H22N4O3S/c26-21-10-9-20(23-4-2-12-33-23)13-22(21)29-24(30)19-7-5-17(6-8-19)15-28-25(31)32-16-18-3-1-11-27-14-18/h1-14H,15-16,26H2,(H,28,31)(H,29,30)

InChI Key

ASIJNKHQTPQFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.